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Compound of Interest

Compound Name: Disalicylide

Cat. No.: B3328571

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key spectroscopic data for Disalicylide
(6,12-dibenzo[b,f][1]dioxocin-6,12-dione). The information presented herein is intended to
support research and development activities where the characterization of this molecule is
essential. This document compiles available mass spectrometry data and provides
standardized experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data.

Core Spectroscopic Data

The structural elucidation and confirmation of Disalicylide rely on a combination of
spectroscopic technigues. While a comprehensive experimental dataset for Disalicylide is not
readily available in all public repositories, the following tables summarize the known and
expected spectroscopic characteristics based on its structure and data from analogous
compounds.

Table 1: Mass Spectrometry Data for Disalicylide
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Parameter Value Source
Molecular Formula C14Hs0a [2]
Molecular Weight 240.21 g/mol [2]
Major Fragment (m/z) 240 (M™*) [2]
Major Fragment (m/z) 120 [2]

Note: The mass spectrum indicates a molecular ion peak at m/z 240, corresponding to the
molecular weight of Disalicylide. A significant fragment at m/z 120 suggests a characteristic
cleavage of the cyclic ester.

Table 2: Expected *H NMR Chemical Shifts for
Disalicylide in CDCIs

While specific experimental data for Disalicylide was not found in the searched literature, the
expected chemical shifts for the aromatic protons can be predicted based on the structure. The
protons on the benzene rings are in different chemical environments and would likely exhibit
signals in the range of 6 7.0-8.0 ppm.

Expected Chemical Shift Lo
Protons Multiplicity

(3, ppm)

Aromatic C-H 7.0-8.0 Multiplet

Table 3: Expected **C NMR Chemical Shifts for
Disalicylide in CDCIs

Similar to the *H NMR data, specific experimental 3C NMR data for Disalicylide is not readily
available. The expected chemical shifts are based on the functional groups present in the
molecule.
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Carbon Atoms Expected Chemical Shift (6, ppm)
C=0 (Ester) 160 - 170
Aromatic C-O 150 - 160
Aromatic C-C 120 - 140

Table 4: Expected Infrared (IR) Absorption Bands for
Disalicylide (KBr Pellet)

The IR spectrum of Disalicylide is expected to show characteristic absorption bands

corresponding to its functional groups.

Functional Group Expected Absorption Range (cm™?)
C=0 Stretch (Ester) 1750 - 1730
C-O Stretch (Ester) 1300 - 1000
Aromatic C=C Stretch 1600 - 1450
Aromatic C-H Stretch 3100 - 3000

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of an organic compound like Disalicylide is as

follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the solid Disalicylide sample in
about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs). The solvent should be
chosen for its ability to dissolve the sample and for its minimal interference in the spectral

regions of interest.
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 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), to the sample solution. TMS provides a reference signal at 0 ppm.

 NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

o Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the *H and 13C
NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical
acquisition parameters for *H NMR include a sufficient number of scans to achieve a good
signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12
ppm), and a relaxation delay of 1-5 seconds. For 13C NMR, a larger number of scans is
typically required due to the lower natural abundance of the 13C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample such as Disalicylide, the KBr pellet method is a common technique for
obtaining an IR spectrum:

e Sample Grinding: Grind a small amount of the Disalicylide sample (1-2 mg) with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle. The mixture should be a fine, homogeneous powder.

» Pellet Formation: Place the powdered mixture into a pellet press die. Apply pressure
(typically several tons) to form a thin, transparent or translucent pellet.

o Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Record the spectrum, typically in the range of 4000-400 cm~1. A background spectrum of a
pure KBr pellet should be recorded and subtracted from the sample spectrum to correct for
any atmospheric and instrumental variations.

Mass Spectrometry (MS)

Electron lonization (El) is a common method for the mass analysis of relatively small, volatile
organic molecules like Disalicylide.

o Sample Introduction: Introduce a small amount of the Disalicylide sample into the mass
spectrometer, typically via a direct insertion probe for solid samples or after separation by
gas chromatography (GC-MS).
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« lonization: In the ion source, the sample is bombarded with a high-energy electron beam
(typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M*).

e Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation,
breaking into smaller, charged fragments.

e Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

» Detection: A detector records the abundance of each ion at a specific m/z value, generating
the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of
a pure compound such as Disalicylide.
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Caption: Workflow for Spectroscopic Analysis of Disalicylide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Disalicylide: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b332857 1#spectroscopic-data-nmr-ir-mass-spec-of-
disalicylide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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